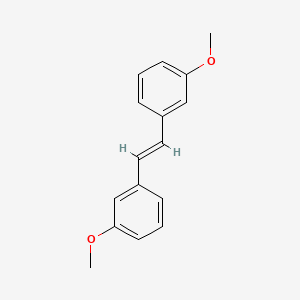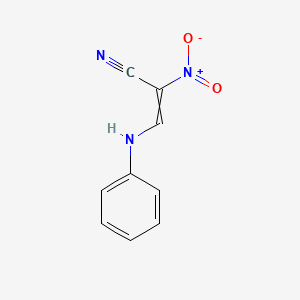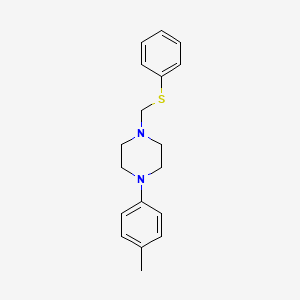
1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 4-methylphenyl group and a phenylsulfanylmethyl group attached to the piperazine ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine typically involves the reaction of 1-(4-methylphenyl)piperazine with a phenylsulfanylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield different derivatives.
Substitution: The phenylsulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a ligand in the study of receptor-ligand interactions, particularly in the field of neurochemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylsulfanylmethyl group can interact with hydrophobic pockets in the target protein, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)-4-(phenylsulfanylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methylphenyl)piperazine: Lacks the phenylsulfanylmethyl group, resulting in different chemical and biological properties.
1-(Phenylsulfanylmethyl)piperazine: Lacks the 4-methylphenyl group, leading to different interactions with molecular targets.
1-(4-Methylphenyl)-4-(methylsulfanylmethyl)piperazine: Contains a methylsulfanylmethyl group instead of a phenylsulfanylmethyl group, resulting in different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other piperazine derivatives.
Propriétés
Numéro CAS |
6326-28-9 |
|---|---|
Formule moléculaire |
C18H22N2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-4-(phenylsulfanylmethyl)piperazine |
InChI |
InChI=1S/C18H22N2S/c1-16-7-9-17(10-8-16)20-13-11-19(12-14-20)15-21-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
Clé InChI |
LOIGOTXJCSVVJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)CSC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)

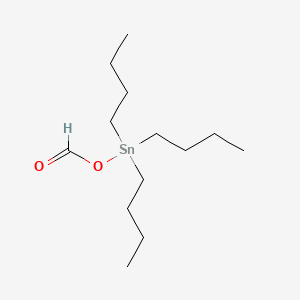
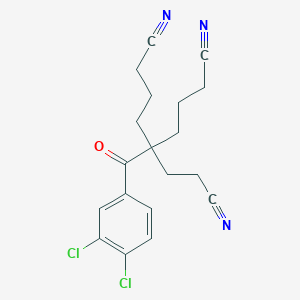

![Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate](/img/structure/B14727857.png)

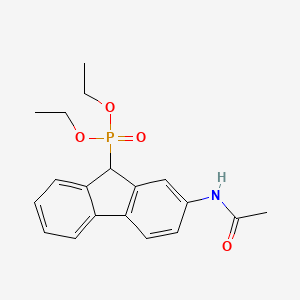
![N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14727878.png)
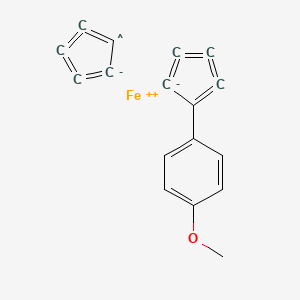
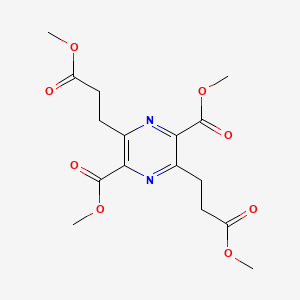
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
